molecular formula C10H11F3N2 B2515052 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine CAS No. 2503208-97-5

4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine

Cat. No.: B2515052
CAS No.: 2503208-97-5
M. Wt: 216.207
InChI Key: MBEHGIXWTAWSCS-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H11F3N2. It is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring that contains a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of trifluoromethylated pyrrolidine as a starting material, which is then reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as acetone, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is unique due to the combination of the pyridine and pyrrolidine rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

4-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-15-9)8-2-6-14-7-3-8/h2-3,6-7,15H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEHGIXWTAWSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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